Adenylyl-(3'-5')-adenylyl-(3'-5')-adenylyl-(3'-5')-adenosine
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Overview
Description
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine is a complex nucleotide structure composed of four adenosine monophosphate units linked by 3’-5’ phosphodiester bonds. This compound is a type of oligonucleotide, which plays a crucial role in various biological processes, including cellular signaling and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine typically involves the stepwise addition of adenosine monophosphate units. This can be achieved through solid-phase synthesis or solution-phase synthesis. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of phosphodiester bonds.
Industrial Production Methods
Industrial production of this compound may involve automated synthesizers that can efficiently assemble oligonucleotides. These machines use pre-activated nucleotide phosphoramidites and controlled reaction cycles to ensure high yield and purity. The process includes deprotection and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the phosphodiester bonds in the presence of water.
Oxidation and Reduction: Modifying the nucleotide bases or the sugar-phosphate backbone.
Substitution: Replacing specific functional groups within the molecule.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: May use reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield individual adenosine monophosphate units, while oxidation and reduction can lead to modified nucleotides.
Scientific Research Applications
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine has several scientific research applications:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Plays a role in understanding cellular signaling pathways and gene regulation.
Medicine: Investigated for its potential in therapeutic applications, such as antiviral and anticancer treatments.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways by acting as a substrate or inhibitor. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine: A shorter oligonucleotide with three adenosine monophosphate units.
Adenylyl-(3’-5’)-adenosine: A simpler structure with two adenosine monophosphate units.
Uniqueness
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine is unique due to its longer chain length, which allows for more complex interactions and functions. Its extended structure provides additional binding sites and enhances its stability, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
4042-12-0 |
---|---|
Molecular Formula |
C40H49N20O22P3 |
Molecular Weight |
1254.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C40H49N20O22P3/c41-29-17-33(49-5-45-29)57(9-53-17)37-22(63)21(62)14(77-37)2-73-83(67,68)81-27-16(79-39(24(27)65)59-11-55-19-31(43)47-7-51-35(19)59)4-75-85(71,72)82-28-15(78-40(25(28)66)60-12-56-20-32(44)48-8-52-36(20)60)3-74-84(69,70)80-26-13(1-61)76-38(23(26)64)58-10-54-18-30(42)46-6-50-34(18)58/h5-16,21-28,37-40,61-66H,1-4H2,(H,67,68)(H,69,70)(H,71,72)(H2,41,45,49)(H2,42,46,50)(H2,43,47,51)(H2,44,48,52)/t13-,14-,15-,16-,21-,22-,23-,24-,25-,26-,27-,28-,37-,38-,39-,40-/m1/s1 |
InChI Key |
FBZOCUXKRQGNFK-HKIDEBSPSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O[C@@H]7[C@H](O[C@H]([C@@H]7O)N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(OC(C7O)N8C=NC9=C(N=CN=C98)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)CO)O)O)N |
Origin of Product |
United States |
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